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Compound of Interest

Compound Name: Istradefylline

Cat. No.: B1672650

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istradefylline, a selective adenosine AzA receptor antagonist, represents a significant
advancement in the non-dopaminergic treatment of Parkinson's disease. This technical guide
provides a comprehensive overview of the chemical structure and multifaceted properties of
istradefylline. It is designed to serve as a core resource for researchers, scientists, and
professionals engaged in drug development. This document details its chemical identity,
physicochemical characteristics, pharmacological profile, and pharmacokinetic parameters.
Quantitative data are systematically presented in structured tables for ease of comparison.
Furthermore, this guide outlines detailed methodologies for key experimental protocols and
employs Graphviz diagrams to visually articulate critical signaling pathways and experimental
workflows, adhering to stringent visualization standards for clarity and precision.

Chemical Structure and Identification

Istradefylline is a xanthine derivative, structurally distinct from traditional dopaminergic
therapies for Parkinson's disease.[1] Its chemical identity is well-established and characterized
by several key identifiers.
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Identifier Value

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-

IUPAC Name ] ) )
diethyl-7-methylpurine-2,6-dione
CCN1C2=C(C(=O)N(C1=0)CC)N(C(=N2)/C=C/

SMILES
C3=CC(=C(C=C3)0C)0C)C

CAS Number 155270-99-8

PubChem CID 5311037

Molecular Formula C20H24N404

Molecular Weight 384.43 g/mol

Physicochemical Properties

The physicochemical properties of istradefylline influence its formulation, absorption, and
distribution. It is a light yellow-green crystalline powder.

Property Value Source
Melting Point 189-193 °C [2]
Solubility (Aqueous) ~0.5 pg/mL [2][3]
pKa 0.78 [2][3]
LogP (Computed) 2.5 [2]

Pharmacological Properties
Mechanism of Action

Istradefylline is a selective antagonist of the adenosine AzA receptor.[1][4][5] In the basal
ganglia, a brain region critical for motor control, A2A receptors are highly expressed on the
striatopallidal neurons of the "indirect pathway." These neurons are GABAergic and their
overactivity, a hallmark of Parkinson's disease, contributes to motor symptoms. Adenosine,
acting on these Az2A receptors, enhances the activity of this inhibitory pathway. By blocking
these receptors, istradefylline reduces the excessive inhibitory output from the indirect
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pathway, thereby helping to restore motor control.[6] This mechanism is distinct from
dopaminergic therapies as it does not directly target dopamine receptors.[1]

Signaling Pathway

The antagonism of the adenosine AzA receptor by istradefylline initiates a downstream
signaling cascade that ultimately modulates neuronal activity in the basal ganglia. The A2A
receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates
adenylyl cyclase, leading to an increase in intracellular cyclic AMP (CAMP). Istradefylline, by
blocking this receptor, prevents this increase in cAMP. This, in turn, influences the activity of
protein kinase A (PKA) and downstream effectors, leading to a reduction in the excitability of
the GABAergic striatopallidal neurons. A key aspect of istradefylline's action is its interplay
with the dopamine D2 receptor, with which the A2A receptor can form heterodimers. By
antagonizing the Az2A receptor, istradefylline can enhance dopamine Dz receptor-mediated
signaling.
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Istradefylline's antagonism of the A2A receptor signaling cascade.

Binding Affinity and Selectivity

Istradefylline exhibits high affinity and selectivity for the human adenosine AzA receptor. Its
binding affinity (Ki) has been determined through various in vitro studies.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.tandfonline.com/doi/full/10.1080/14737175.2021.1880896
https://escholarship.org/content/qt6bj3j6d6/qt6bj3j6d6_noSplash_9622c1c53e9187b6d4bfa883b41dc6f4.pdf
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/product/b1672650?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Receptor Subtype Species Ki (nM) Source
A2A Human 2.2-9.12 [4]
A1 Human >287 [4]
As Human >681 [4]
AzA Rat 1.57 [4]
As Rat 50.9 [4]
A2A Mouse 1.87 [4]
A1 Mouse 105.02 [4]

Pharmacokinetic Properties

The pharmacokinetic profile of istradefylline supports its once-daily oral administration.

Parameter Value Source

Not precisely known due to low

Bioavailability N [6]
solubility

Time to Peak Plasma

) ~4 hours [61[7]

Concentration (Tmax)

Protein Binding ~98% [21[7]

Volume of Distribution (Vd/F) 448-557 L [2][8]

) Primarily by CYP1Al and

Metabolism [21[7]
CYP3A4

Elimination Half-life 64-83 hours [2][7]

) Primarily in feces (68.3%) and
Excretion ] ] [2][8]
urine (17.6%) in rats

Experimental Protocols
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Radioligand Binding Assay for A2A Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of istradefylline for the
adenosine Az2A receptor.

Objective: To quantify the affinity of istradefylline for the human adenosine AzA receptor
expressed in a cell line.

Materials:

o HEK293 cells transiently transfected with the human adenosine A2A receptor.
¢ Cell membrane preparations from the transfected cells.

e [3H]ZM241385 (radioligand).

« Istradefylline (test compound).

e Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

e Glass fiber filters.

« Scintillation fluid and counter.

Procedure:

o Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human
Az2A receptor.

e Incubation: In a 96-well plate, incubate the cell membranes (e.g., 2.5 ug of protein) with a
fixed concentration of [(H]ZM241385 (e.g., 1 nM) and varying concentrations of
istradefylline.

o Equilibrium: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room
temperature.
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« Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass
fiber filters.

e Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically
bound radioligand.

» Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

» Data Analysis: Determine the I1Cso value (the concentration of istradefylline that inhibits 50%
of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff
equation.

cAMP Accumulation Assay

This functional assay measures the ability of istradefylline to antagonize AzA receptor-
mediated signaling.

Objective: To determine the functional antagonist activity of istradefylline at the human AzA
receptor.

Materials:

HEK293 cells stably expressing the human adenosine A2A receptor.

NECA (adenosine receptor agonist).

Istradefylline.

CAMP assay kit (e.g., ELISA-based).

Cell culture medium and reagents.

Procedure:

o Cell Culture: Culture the A2A-expressing HEK293 cells to an appropriate confluency.

e Pre-incubation: Pre-incubate the cells with varying concentrations of istradefylline.
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o Stimulation: Stimulate the cells with a fixed concentration of NECA (e.g., 500 nM) to induce
CAMP production.

e Lysis: Lyse the cells to release intracellular cAMP.

e Quantification: Measure the cAMP concentration in the cell lysates using a competitive
ELISA-based cAMP assay kit.

o Data Analysis: Determine the I1Cso value for istradefylline's inhibition of NECA-stimulated
CAMP production.

Experimental Workflow

The preclinical characterization of a novel adenosine AzA receptor antagonist like
istradefylline typically follows a structured workflow, from initial in vitro screening to in vivo
efficacy studies.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/product/b1672650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Characterization

Radioligand Binding Assay
(Determine Ki and Selectivity)

CAMP Accumulation Assay
(Confirm Antagonism)

Promising
In Vitro Profile

In Vivo Efficacy Models

Rodent Catalepsy Model
(e.g., Haloperidol-induced)

Primate MPTP Model
(Assess motor symptom improvement)

Demonstrated
Efficacy

Pharmacokinetic Studies
Y
Pharmacokinetic Profiling

(Absorption, Distribution,
Metabolism, Excretion)

Click to download full resolution via product page

A typical experimental workflow for the preclinical evaluation of istradefylline.

Conclusion

Istradefylline's unique chemical structure and its selective antagonism of the adenosine A2A
receptor provide a valuable non-dopaminergic therapeutic option for Parkinson's disease. Its
well-characterized physicochemical, pharmacological, and pharmacokinetic properties, as
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detailed in this guide, underscore its clinical utility. The experimental protocols and pathway
visualizations provided herein offer a foundational resource for further research and
development in the field of neurodegenerative disease therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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